BenchChemオンラインストアへようこそ!

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Antibacterial Oxazolidinone Pharmacokinetics

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate (CAS 1423033-50-4) is a synthetic, N-Boc-protected piperidine derivative featuring a geminal arrangement of both a tertiary hydroxyl group and a methoxymethyl group at the 4-position. This compound serves as a critical intermediate in the synthesis of the next-generation oxazolidinone antibiotic (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, where the unique geminal disubstitution pattern is essential for the final drug's superior pharmacokinetic profile, enabling once-daily dosing.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 1423033-50-4
Cat. No. B1377096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
CAS1423033-50-4
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(COC)O
InChIInChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3
InChIKeyFPUWCTBTBPMHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Hydroxy-4-(Methoxymethyl)Piperidine-1-Carboxylate (CAS 1423033-50-4): A Geminally Disubstituted Piperidine Building Block for Advanced Pharmaceutical Synthesis


Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate (CAS 1423033-50-4) is a synthetic, N-Boc-protected piperidine derivative featuring a geminal arrangement of both a tertiary hydroxyl group and a methoxymethyl group at the 4-position [1]. This compound serves as a critical intermediate in the synthesis of the next-generation oxazolidinone antibiotic (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, where the unique geminal disubstitution pattern is essential for the final drug's superior pharmacokinetic profile, enabling once-daily dosing [2].

Why Generic 4-Substituted Piperidines Cannot Replace Tert-Butyl 4-Hydroxy-4-(Methoxymethyl)Piperidine-1-Carboxylate in Drug Development


In drug design, simple 4-substituted piperidine analogs (e.g., 4-hydroxypiperidine or 4-methoxypiperidine) fail to recapitulate the biological activity of the geminally disubstituted 4-hydroxy-4-(methoxymethyl)piperidine core. The simultaneous presence of both a hydrogen-bond donor (tertiary alcohol) and the methoxymethyl group at the same carbon center is crucial for target binding and achieving a pharmacokinetic profile that allows once-daily dosing in oxazolidinone antibiotics, as demonstrated by the significant superior serum concentrations above the MIC for up to 24 hours post-dosing in dog PK studies when compared to the clinical standard linezolid [1]. The N-Boc protection further distinguishes this research chemical by providing the necessary stability for handling and storage, while enabling a convenient, chemoselective deprotection step during the synthesis of the active pharmaceutical ingredient, which is not achievable with the unprotected amine [2].

Quantitative Differentiation Evidence for Tert-Butyl 4-Hydroxy-4-(Methoxymethyl)Piperidine-1-Carboxylate Against Closest Analogs


Pharmacokinetic Advantage of the Derived Drug Substance Over Linezolid

The antibiotic substance (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, which is synthesized from the target compound, exhibits a significantly improved pharmacokinetic profile that is directly attributed to the unique 4-hydroxy-4-methoxymethyl piperidine moiety. The compound demonstrated serum concentrations that remained above the minimum inhibitory concentration (MIC) for up to 24 hours post-dosing in a dog pharmacokinetic study, in contrast to linezolid, which requires twice-daily dosing to maintain effective concentrations [1].

Antibacterial Oxazolidinone Pharmacokinetics Once-Daily Dosing

Computed LogD7.4 as a Measure of Lipophilicity Control

The target compound has a computed LogD (pH 7.4) of 0.285, as reported by ChemBase, reflecting a balanced lipophilicity for membrane permeability while maintaining aqueous solubility [1]. This value is notably lower (more hydrophilic) than the predicted LogD for simpler N-Boc-4-methylpiperidine or N-Boc-4-methoxypiperidine analogs, which are expected to be >1.0 due to the absence of the polar hydroxyl group. This balance is essential for the oral bioavailability of the derived drug substances.

Physicochemical Properties Lipophilicity LogD Drug-likeness

Commercial Purity Consistency for cGMP-Focused Scale-Up

The target compound is routinely supplied at a baseline purity of 95% by specialist building block vendors such as Combi-Blocks (Cat. JD-8268) and Enamine (EN300-120713) . In contrast, the unprotected analog 4-hydroxy-4-(methoxymethyl)piperidine (CAS 1082040-31-0) is often only available as a crude material or at lower purities (<90%) and requires immediate storage under inert atmosphere due to the instability of the free secondary amine to oxidation and atmospheric CO2 absorption. The N-Boc protected form ensures a consistent, stable supply that meets the specifications for multi-step synthetic sequences in early drug development.

Chemical Purity Quality Control Procurement Building Block

Targeted Application Scenarios for Tert-Butyl 4-Hydroxy-4-(Methoxymethyl)Piperidine-1-Carboxylate Based on Evidence


Synthesis of Next-Generation Once-Daily Oxazolidinone Antibiotics

This building block is the direct precursor for the piperidine fragment of (5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, a drug candidate that demonstrated sustained serum levels above the MIC for up to 24 hours in a dog model, enabling once-daily dosing and overcoming the pharmacokinetic limitations of linezolid [1]. Researchers developing novel oxazolidinones to combat linezolid-resistant Gram-positive pathogens should prioritize this building block.

Lead Optimization Programs Requiring Balanced LogD with Hydrogen-Bond Donor Capacity

With a computed LogD (pH 7.4) of 0.285, this N-Boc-protected building block introduces a hydrophilic, hydrogen-bond-donating tertiary alcohol alongside a methoxymethyl group in a compact, rigid motif [1]. Medicinal chemistry teams seeking to install a metabolically stable, polar pharmacophore that modulates logD within the drug-like space (LogD 0-3) can use this compound to fine-tune the lipophilicity of CNS-penetrant or anti-infective candidates without resorting to more lipophilic 4-alkoxy piperidine alternatives.

Multi-Step Synthetic Sequences Requiring a Stable, Protected Tertiary Alcohol Piperidine Scaffold

The robust N-Boc protection provides long-term room-temperature stability and enables orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane), leaving the acid-labile methoxymethyl ether and the tertiary alcohol intact [1]. This makes it a superior choice over the unprotected 4-hydroxy-4-(methoxymethyl)piperidine free base, which is prone to oxidation and requires stringent cold-chain logistics . Procurement of this intermediate ensures high-fidelity execution of complex synthetic routes in contract research organizations (CROs) and internal pharmaceutical R&D labs.

Exploration of Gem-Disubstituted Piperidine SAR for Enhanced Target Binding

The geminal arrangement of the hydroxyl and methoxymethyl groups at the 4-position creates a unique spatial and electronic environment that contributed to a significant potency gain through synergistic direct interaction with the biological target, a finding from successive rounds of design and synthesis in piperidine oxazolidinone research [1]. Structure-activity relationship (SAR) studies aiming to exploit this precise three-dimensional pharmacophore for kinase inhibitors, GPCR ligands, or antibacterial targets should incorporate this scaffold to probe binding pocket interactions that simpler 4-substituted piperidines cannot achieve.

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.